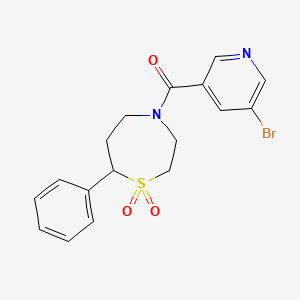

(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

描述

属性

IUPAC Name |

(5-bromopyridin-3-yl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c18-15-10-14(11-19-12-15)17(21)20-7-6-16(24(22,23)9-8-20)13-4-2-1-3-5-13/h1-5,10-12,16H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDVJHNPMHQICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common route includes the condensation of 5-bromopyridine-3-carboxylic acid with a thiazepane derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

化学反应分析

Types of Reactions

(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromopyridine moiety can be reduced to form corresponding amines.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted pyridine derivatives.

科学研究应用

(5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor binding pockets, while the thiazepane ring can modulate the compound’s overall conformation and binding affinity. These interactions can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Variations in Aromatic Substituents

The target compound’s 5-bromopyridin-3-yl group distinguishes it from related methanones. Key comparisons include:

- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(furan-3-yl)methanone (CAS 2034607-31-1): Aromatic Group: Furan-3-yl replaces bromopyridine. Molecular Weight: 319.4 vs. ~381.3 (estimated for the target compound).

- (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methylthiazol-5-yl)methanone (CAS 2034607-49-1): Aromatic Group: 4-Methylthiazol-5-yl introduces sulfur and methyl groups. Molecular Weight: 350.5. Impact: Thiazole’s sulfur may enhance hydrogen bonding or metabolic stability compared to bromopyridine .

Table 1: Structural and Molecular Comparison

Thiazepane Sulfone vs. Other Heterocycles

The 1,1-dioxido-1,4-thiazepane core is critical for conformational flexibility and solubility. Comparisons with non-thiazepane methanones include:

- Aryl-naphthyl Methanones (): Core Structure: Naphthyl instead of thiazepane. Activity: Herbicidal (HPPD inhibition) via π-π stacking and hydrogen bonding with AtHPPD . Divergence: The target compound’s sulfonated thiazepane may offer distinct solubility or protein-binding profiles.

- Bis-phenyl Methanones with Thiadiazole (): Core Structure: Thiadiazole-phenyl groups. Activity: Antimicrobial and antibiofilm effects, influenced by thiadiazole’s hydrogen-bonding capacity .

生物活性

The compound (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound consists of a 5-bromopyridine moiety linked to a 1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl group. The thiazepane ring contributes to the compound's biological activity by providing a heterocyclic framework that can interact with various biological targets.

Chemical Structure

Key Features

- Bromine Substitution : The presence of bromine enhances lipophilicity and may influence receptor binding.

- Dioxido Group : This functional group can participate in redox reactions, potentially affecting cellular processes.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : The thiazepane structure is known for its potential to inhibit bacterial growth.

- Anticancer Properties : Some derivatives have shown promise in targeting cancer cell proliferation pathways.

Antimicrobial Studies

A study conducted by researchers demonstrated that derivatives of thiazepane compounds exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines. This effect is mediated through the activation of caspase pathways and the modulation of cell cycle regulatory proteins.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 12.5 | |

| Anticancer | HeLa cells | 10.0 | |

| Antifungal | C. albicans | 15.0 |

Synthesis and Optimization

The synthesis of This compound typically involves multi-step synthetic routes that require careful optimization to achieve high yields and purity. Various synthetic methods have been explored, including:

- Condensation Reactions : Utilizing appropriate reagents to form the thiazepane ring.

- Functional Group Modifications : Introducing bromine and dioxido functionalities through electrophilic aromatic substitution.

Future Perspectives

The potential applications of this compound extend beyond antimicrobial and anticancer activities. Ongoing research is exploring its use in:

- Drug Development : Targeting specific pathways in disease models.

- Biocatalysis : Utilizing its structure for enzyme mimicry in synthetic biology.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bromopyridin-3-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling 5-bromopyridine-3-carboxylic acid derivatives with a functionalized 1,4-thiazepane scaffold. Key steps include:

- Step 1 : Activation of the carboxylic acid group (e.g., using HATU or EDCI) to form an acyl chloride intermediate.

- Step 2 : Nucleophilic substitution or amide coupling with the thiazepane nitrogen.

- Step 3 : Oxidation of the thiazepane sulfur to the sulfone group (e.g., using mCPBA or H₂O₂/CH₃COOH) .

- Optimization : Monitor reaction progress via LC-MS and adjust stoichiometry (1.2–1.5 equivalents of coupling agents) to minimize byproducts.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to verify connectivity of the pyridine, thiazepane, and sulfone groups.

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight (expected [M+H]⁺ ~435–440 Da range).

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of substituents, particularly the sulfone and phenyl groups .

Q. What solubility and stability considerations are critical for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Preliminary data for analogs suggest poor aqueous solubility (<10 µM), requiring formulation optimization (e.g., cyclodextrin encapsulation) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Sulfone groups are generally stable, but bromopyridine may degrade under prolonged light exposure; store in amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the bromopyridine and sulfone moieties?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with (a) halogen replacements (e.g., Cl, F) at the pyridine 5-position and (b) sulfone-to-sulfoxide/sulfide modifications.

- Biological Assays : Test against target receptors (e.g., kinase inhibition assays) and compare IC₅₀ values. For example, sulfone-containing analogs show enhanced binding affinity due to polar interactions, while bromine contributes to hydrophobic pocket occupancy .

- Data Interpretation : Use multivariate analysis to correlate substituent properties (e.g., Hammett σ values) with activity trends .

Q. How should contradictory data between in vitro and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation (e.g., via LC-MS/MS). Sulfone groups may reduce metabolic clearance compared to sulfide analogs.

- Tissue Distribution Studies : Use radiolabeled compound (e.g., ) to assess penetration into target organs. Limited brain uptake is expected due to the sulfone’s polarity .

- Mitigation : Introduce prodrug strategies (e.g., esterification of the sulfone) to improve bioavailability .

Q. What computational approaches are suitable for predicting target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., G-protein-coupled receptors). Prioritize targets with conserved sulfone-binding pockets.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze hydrogen bonds between the sulfone and catalytic lysine/asparagine residues .

- QSAR Modeling : Train models using descriptors like polar surface area (PSA) and logP to predict off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。